N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide
Overview
Description
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide is a complex organic compound with the molecular formula C19H25N3O3 and a molecular weight of 343.42 g/mol . This compound is characterized by its unique structure, which includes a cycloheptylamino group and a dioxopyrrolidinyl moiety attached to a phenylacetamide backbone .
Preparation Methods
The synthesis of N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a dioxopyrrolidinyl precursor under controlled conditions.
Attachment of the cycloheptylamino group: The intermediate is then reacted with cycloheptylamine to introduce the cycloheptylamino group.
Coupling with phenylacetamide: Finally, the cycloheptylamino-dioxopyrrolidinyl intermediate is coupled with phenylacetamide to form the target compound
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the amide moiety are replaced by other groups. .
Scientific Research Applications
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide can be compared with other similar compounds, such as:
N-[4-[3-(cycloheptylamino)-2-hydroxypropoxy]phenyl]acetamide: This compound has a similar structure but includes a hydroxypropoxy group instead of a dioxopyrrolidinyl moiety.
N-[4-[3-(cycloheptylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl]acetamide: This is a closely related compound with slight variations in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-[3-(cycloheptylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(23)20-15-8-10-16(11-9-15)22-18(24)12-17(19(22)25)21-14-6-4-2-3-5-7-14/h8-11,14,17,21H,2-7,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCTVOXQGPBNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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